molecular formula C8H8O4 B181199 3,4-Dihydroxy-5-methoxybenzaldehyde CAS No. 3934-87-0

3,4-Dihydroxy-5-methoxybenzaldehyde

Cat. No. B181199
CAS RN: 3934-87-0
M. Wt: 168.15 g/mol
InChI Key: RRKMWVISRMWBAL-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C8H8O4 . Its molecular weight is 168.1467 .


Synthesis Analysis

This compound can be obtained by reacting 5-iodovaniliin with sodium hydroxide and copper sulfate solution .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C8H8O4/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-4,10-11H,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving 3,4-Dihydroxy-5-methoxybenzaldehyde are not mentioned in the search results, it is noted that it may be used for the preparation of 3,4-dihydroxy-6-methoxy-β-nitrostyrene .


Physical And Chemical Properties Analysis

The melting point of 3,4-Dihydroxy-5-methoxybenzaldehyde is 131-134 °C (lit.) .

Scientific Research Applications

Carcinogenic Metabolite Synthesis

One of the applications of derivatives of 3,4-Dihydroxy-5-methoxybenzaldehyde is in the synthesis of potentially carcinogenic metabolites. A study focused on the synthesis of trans-3,4-dihydroxy-3,4-dihydrophenanthro[3,2-b][1]benzothiophene, considered a proximate carcinogen related to an environmentally occurring potent carcinogen phenanthro[3,2-b][1]benzothiophene (Kumar, 2001).

Antioxidant Activity

Another significant application is the synthesis of chalcone derivatives from halogenated vanillin (which includes compounds similar to 3,4-Dihydroxy-5-methoxybenzaldehyde) and their evaluation as antioxidants. A study synthesized 3-chloro-4-hydroxy-5-methoxybenzaldehyde and other derivatives, finding them to display antioxidant activities (Rijal, Haryadi, Anwar, 2022).

Isotope-Labeled Probe Synthesis

The compound is also used in the synthesis of isotopically labeled probes for studying biologically relevant molecules. A research described the efficient synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labeled probe (Collins, Paley, Tozer, Jones, 2016).

Schiff Base Synthesis

Derivatives of 3,4-Dihydroxy-5-methoxybenzaldehyde are utilized in the synthesis of Schiff bases. A study on the synthesis of Schiff bases derived from 4′-aminobenzo-15-crown-5 used benzyloxybenzaldehyde derivatives, including those related to 3,4-Dihydroxy-5-methoxybenzaldehyde (Güler, Hayvalı, Dal, Hökelek, 2012).

Spectroscopic and Quantum Chemical Investigations

The compound and its derivatives are subjects of spectroscopic and quantum chemical investigations. For instance, a study on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, explored its properties using density functional theory (Abbas, Gökce, Bahçelī, 2016).

Electrocatalytic Activity

Derivatives of 3,4-Dihydroxy-5-methoxybenzaldehyde are also studied for their electrocatalytic activities. A research investigated the electrodeposition of redox-active films derived from dihydroxybenzaldehyde isomers, including 3,4-DHB, and their catalytic activity in the electrooxidation of NADH (Pariente, Tobalina, Darder, Lorenzo, Abruña, 1996).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

While specific future directions for this compound are not mentioned in the search results, it is noted that it may be used for the preparation of 3,4-dihydroxy-6-methoxy-β-nitrostyrene .

properties

IUPAC Name

3,4-dihydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKMWVISRMWBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192563
Record name Benzaldehyde, 3,4-dihydroxy-5-methoxy-
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URL https://comptox.epa.gov/dashboard/DTXSID30192563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-5-methoxybenzaldehyde

CAS RN

3934-87-0
Record name 3,4-Dihydroxy-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3934-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyvanillin
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Record name 3934-87-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16679
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Record name Benzaldehyde, 3,4-dihydroxy-5-methoxy-
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Record name 3,4-dihydroxy-5-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
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Record name 5-HYDROXYVANILLIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
F Benington, RD Morin… - The Journal of Organic …, 1955 - ACS Publications
product couldbe isolated. Similar results were obtained when 3, 4, 5-trihy-droxy-/3-phenethylamine (VII) was subjected to oxidation under similar conditions. Solutions of III, VII, and 3, 4-…
Number of citations: 16 pubs.acs.org
M Friedman, PR Henika, RE Mandrell - Journal of food protection, 2003 - Elsevier
We evaluated the bactericidal activities of 35 benzaldehydes, 34 benzoic acids, and 1 benzoic acid methyl ester against Campylobacter jejuni, Escherichia coli O157:H7, Listeria …
Number of citations: 312 www.sciencedirect.com
GE Schneiders, R Stevenson - J. Org. Chem, 1981 - the-hive.archive.erowid.org
3-Methoxy-4, 5-Methylenedioxy-Propiophenone (7) has been reported as a natural product from Oenanthe crocata L. and named crocatone 16, 17 but it has apparently not been …
Number of citations: 0 the-hive.archive.erowid.org
F BENINGTON, D MORIN - erowid.org
Trimethyl-and 2, 4, 6-triethyl-p-phenethylamine were obtained by chloromethylation of mesitylene and 1, 3, 5-triethylbenzene respectively to give the corresponding benzyl chlorides (2), …
Number of citations: 9 erowid.org
R Reddy, J Renuka - academia.edu
3, 4-dihydroxy-5-methoxybenzaldehydethiosemicarbazone (DHMBTSC) is a new proposed organic reagent for the determination of Ruthenium (III) using Spectrophotometer. This novel …
Number of citations: 0 www.academia.edu
J Renuka - academia.edu
3, 4-dihydroxy-5-methoxybenzaldehydethiosemicarbazone (DHMBTSC) is a new proposed organic reagent for the determination of Ruthenium (III) using Spectrophotometer. This novel …
Number of citations: 2 www.academia.edu
P Kota, D Guo, C Zubieta, J Noel, RA Dixon - Phytochemistry, 2004 - Elsevier
Although S-adenosyl-l-methionine (SAM) dependent caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) is one of the key enzymes in lignin biosynthesis, the present …
Number of citations: 31 www.sciencedirect.com
M Hymavathi, C Viswanatha, N Devanna - Citeseer
The present research work 3, 4-dihdroxy 5-methoxybenzaldehyde thiosemicarbazone (DHMBTSC) is proposed as a novel chromogenic organic reagent for the estimation of Nickel (II) …
Number of citations: 2 citeseerx.ist.psu.edu
B Ferron, JP Croué, M Dore - Ozone: science & engineering, 1995 - Taylor & Francis
The objective of our study was to compare the reactivity of coniferyl alcohol and ferulic acid with ozone at acidic pH in terms of ozone demand and byproducts formation. Both structures …
Number of citations: 28 www.tandfonline.com
P MADHUSUDHAN, KV REDDY, DRS SINGH - Turkish Journal of Physiotherapy and …
Number of citations: 0

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